molecular formula C3HBrINS B13873175 2-Bromo-4-iodothiazole CAS No. 41731-34-4

2-Bromo-4-iodothiazole

Cat. No.: B13873175
CAS No.: 41731-34-4
M. Wt: 289.92 g/mol
InChI Key: VQHBOCRSEWMFNL-UHFFFAOYSA-N
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Description

2-Bromo-4-iodothiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with bromine and iodine at positions 2 and 4, respectively. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, and their halogenated derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and reactivity.

Molecular Formula: C₃HBrINS
Estimated Molecular Weight: ~290.92 g/mol (calculated based on analogous thiazole derivatives).
Key Properties:

  • Iodine’s polarizability may improve solubility in non-polar solvents compared to smaller halogens.
  • Bromine and iodine act as orthogonal leaving groups, enabling sequential functionalization.

Properties

CAS No.

41731-34-4

Molecular Formula

C3HBrINS

Molecular Weight

289.92 g/mol

IUPAC Name

2-bromo-4-iodo-1,3-thiazole

InChI

InChI=1S/C3HBrINS/c4-3-6-2(5)1-7-3/h1H

InChI Key

VQHBOCRSEWMFNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodothiazole typically involves the halogenation of thiazole derivatives. One common method is the bromination of 2-iodothiazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodothiazole depends on its application:

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. 4-Bromo-2-(thiomethyl)thiazole

Molecular Formula : C₄H₄BrNS₂
Molecular Weight : 210.12 g/mol.
Key Differences :

  • Substituents : Thiomethyl (-SMe) at position 2 vs. iodine in 2-Bromo-4-iodothiazole.
  • Reactivity : The -SMe group is electron-donating, stabilizing the thiazole ring, whereas iodine is electron-withdrawing, activating the ring for electrophilic attacks.
  • Applications : -SMe derivatives are often used as ligands in catalysis, whereas iodinated thiazoles are intermediates in Suzuki-Miyaura couplings.
2.2. 2-Bromo-4-chloro-1H-benzo[d]imidazole

Molecular Formula : C₇H₄BrClN₂
Molecular Weight : 231.48 g/mol.
Key Differences :

  • Core Structure : Benzimidazole (fused benzene-imidazole) vs. thiazole.
  • Halogen Effects : Chlorine’s higher electronegativity increases ring electron deficiency compared to iodine, altering nucleophilic substitution kinetics.
  • Applications : Benzimidazoles are prevalent in antiviral agents, whereas thiazoles are more common in kinase inhibitors.
2.3. 2-Bromo-4-nitroimidazole

Molecular Formula : C₃H₂BrN₃O₂
Molecular Weight : 207.97 g/mol.
Key Differences :

  • Substituents: Nitro (-NO₂) at position 4 vs. iodine.
  • Electronic Effects : The nitro group is strongly electron-withdrawing, reducing aromaticity and increasing acidity (pKa ~1–2) compared to iodine’s moderate electron-withdrawing effect.
  • Applications : Nitroimidazoles are radiosensitizers in cancer therapy, while iodothiazoles are explored in antimicrobial agents.
2.4. 4-Bromo-2-lithiothiazole

Molecular Formula : C₃HBrLiNS
Molecular Weight : 168.92 g/mol.
Key Differences :

  • Reactivity : Lithiated derivatives are highly reactive in nucleophilic additions, whereas this compound is more suited for electrophilic substitutions.
  • Stability : Lithiated species require low-temperature handling (-78°C), unlike the more stable iodothiazole.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Halogens/Substituents Key Applications
This compound C₃HBrINS ~290.92 Br (C2), I (C4) Cross-coupling, drug intermediates
4-Bromo-2-(thiomethyl)thiazole C₄H₄BrNS₂ 210.12 Br (C4), -SMe (C2) Catalysis, ligand design
2-Bromo-4-chloro-1H-benzimidazole C₇H₄BrClN₂ 231.48 Br (C2), Cl (C4) Antiviral agents
2-Bromo-4-nitroimidazole C₃H₂BrN₃O₂ 207.97 Br (C2), -NO₂ (C4) Radiosensitizers
4-Bromo-2-lithiothiazole C₃HBrLiNS 168.92 Br (C4), Li (C2) Organometallic synthesis

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